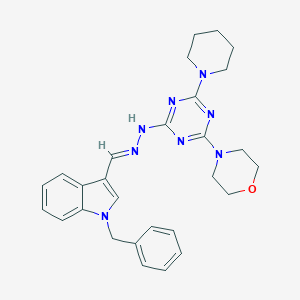![molecular formula C28H20FN3O5S B301626 N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is a chemical compound with potential applications in scientific research. The compound is a thiazolidinone derivative and is also known as BIA 10-2474. It was initially developed as a painkiller, but its development was halted due to serious side effects that emerged during clinical trials. Despite this setback, the compound has continued to attract interest from researchers due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide involves inhibition of FAAH. FAAH is an enzyme that breaks down endocannabinoids, which are lipid molecules that play a role in pain and inflammation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can reduce pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide have been studied in various animal models. The compound has been shown to reduce pain and inflammation in rats and mice. It has also been shown to have anxiolytic and antidepressant effects in mice. In addition, the compound has been shown to have anti-convulsant effects in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide in lab experiments is its potential to reduce pain and inflammation. This can be useful in studies that involve pain and inflammation models. However, one limitation is the potential for side effects, as seen in clinical trials. Researchers should exercise caution and follow appropriate safety protocols when working with this compound.
Orientations Futures
There are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide. One potential direction is the study of its effects on other physiological systems, such as the immune system. Another potential direction is the development of safer analogs of the compound that retain its beneficial effects while minimizing its potential for side effects. Finally, the compound may have applications in the study of drug addiction and withdrawal, as endocannabinoids play a role in these processes.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide involves a multi-step process. The first step involves the synthesis of 1,3-benzodioxole-5-carboxylic acid. This is followed by the synthesis of 2-amino-3-(4-fluorobenzyl)-1,3-thiazolidin-4-one. The final step involves the condensation of 1,3-benzodioxole-5-carboxylic acid and 2-amino-3-(4-fluorobenzyl)-1,3-thiazolidin-4-one with N-(1H-indol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide has potential applications in various fields of scientific research. One potential application is in the study of pain and inflammation. The compound has been shown to inhibit the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid molecules that play a role in pain and inflammation. Inhibition of FAAH can lead to increased levels of endocannabinoids, which can reduce pain and inflammation.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide |
|---|---|
Formule moléculaire |
C28H20FN3O5S |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C28H20FN3O5S/c29-19-7-5-17(6-8-19)13-32-27(34)25(38-28(32)35)11-18-14-31(22-4-2-1-3-21(18)22)15-26(33)30-20-9-10-23-24(12-20)37-16-36-23/h1-12,14H,13,15-16H2,(H,30,33)/b25-11- |
Clé InChI |
JNCLKMJHENNIPP-GATIEOLUSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)/C=C\5/C(=O)N(C(=O)S5)CC6=CC=C(C=C6)F |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=C5C(=O)N(C(=O)S5)CC6=CC=C(C=C6)F |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=C5C(=O)N(C(=O)S5)CC6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)
![ethyl 5-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301546.png)
![ethyl 5-(2-chlorophenyl)-2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301549.png)
![{2,6-dichloro-4-[(5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301551.png)
![ethyl 5-(2-chlorophenyl)-2-[(4-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301553.png)
![Methyl 4-{[({6-[({2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}carbonyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B301557.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![2-{4-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B301566.png)